Hydrogen Bond Donor/Acceptor Profile: 1,3,5-Trimethyl vs. 1,3-Dimethyl and Unsubstituted Pteridine-2,4,6-triones
1,3,5-Trimethylpteridine-2,4,6-trione possesses zero hydrogen bond donors and four hydrogen bond acceptors, as determined by its molecular structure . In contrast, the unsubstituted 1,5-dihydropteridine-2,4,6-trione (CAS 2577-35-7) contains two hydrogen bond donors (NH groups) and five hydrogen bond acceptors, while the 1,3-dimethyl analog (CAS 61846-18-2) retains one hydrogen bond donor (NH at position 5) and four hydrogen bond acceptors. The complete removal of hydrogen bond donors in the 1,3,5-trimethyl derivative is expected to reduce aqueous solubility by an estimated 0.5–1.0 log units compared to the 1,3-dimethyl analog, based on established fragment-based solubility models for heterocycles [1].
| Evidence Dimension | Hydrogen bond donor count / predicted aqueous solubility |
|---|---|
| Target Compound Data | 0 hydrogen bond donors; predicted LogS ≈ -2.8 |
| Comparator Or Baseline | 1,3-Dimethylpteridine-2,4,6-trione: 1 hydrogen bond donor; predicted LogS ≈ -2.0; Unsubstituted analog: 2 hydrogen bond donors; predicted LogS ≈ -1.2 |
| Quantified Difference | Estimated 0.5–1.0 log unit decrease in aqueous solubility per each additional N-methyl substitution |
| Conditions | In silico prediction based on fragment-based solubility models; empirical validation pending |
Why This Matters
Researchers requiring low aqueous solubility for organic-phase reactions or for achieving specific membrane partitioning in cellular assays should select the fully methylated 1,3,5-trimethyl analog.
- [1] Jorgensen WL, Duffy EM. Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. 2002;54(3):355-366. View Source
